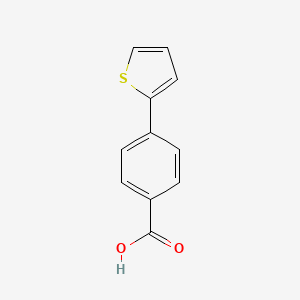

4-(Thiophen-2-yl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-thiophen-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDUBQJEQNRCIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952491 | |

| Record name | 4-(Thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300816-11-9, 29886-62-2 | |

| Record name | 4-(Thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(thiophen-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Thiophen-2-yl)benzoic acid (CAS: 29886-62-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Thiophen-2-yl)benzoic acid, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. This document details its physicochemical properties, spectroscopic profile, synthesis methodologies, and known biological relevance, serving as a critical resource for professionals in research and development.

Core Physicochemical and Safety Data

This compound, also known as 4-(2-Thienyl)benzoic acid, is a solid, crystalline compound.[1] Its structural composition, featuring a thiophene ring linked to a benzoic acid moiety, imparts unique chemical characteristics that make it a valuable intermediate in the synthesis of complex organic molecules.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a ready reference for experimental design and characterization.

| Property | Value | Reference(s) |

| CAS Number | 29886-62-2 | |

| Molecular Formula | C₁₁H₈O₂S | [1] |

| Molecular Weight | 204.25 g/mol | |

| Appearance | Solid | [1] |

| Melting Point | 238-243 °C | |

| InChI Key | CVDUBQJEQNRCIZ-UHFFFAOYSA-N | [1] |

| SMILES | O=C(O)c1ccc(cc1)-c2cccs2 |

Safety and Handling

Understanding the hazard profile of a compound is paramount for safe laboratory practice. This compound is classified as harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be utilized when handling this compound.

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |

Spectroscopic and Analytical Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the expected spectral data based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The expected chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid group and the electronic properties of the thiophene ring.

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic Protons (Benzoic Acid Ring) | 7.5 - 8.2 | Multiplet | Protons on the benzene ring |

| Aromatic Protons (Thiophene Ring) | 7.0 - 7.6 | Multiplet | Protons on the thiophene ring |

| Carboxylic Acid Proton | > 10 | Singlet (broad) | -COOH |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| Carboxylic Carbon | > 165 | C=O |

| Aromatic Carbons | 125 - 145 | Benzene and thiophene ring carbons |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |

| C=O stretch (Carboxylic Acid) | 1680-1710 |

| C=C stretch (Aromatic) | 1450-1600 |

| C-S stretch (Thiophene) | 600-800 |

Mass Spectrometry

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

| Ion | m/z | Description |

| [M]⁺ | 204 | Molecular Ion |

| [M-OH]⁺ | 187 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 159 | Loss of carboxyl group |

Experimental Protocols

The synthesis of this compound is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is highly efficient for forming carbon-carbon bonds between aromatic rings.

Synthesis via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound from 4-bromobenzoic acid and thiophene-2-boronic acid.

Materials:

-

4-Bromobenzoic acid

-

Thiophene-2-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Solvent system (e.g., Toluene/Ethanol/Water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromobenzoic acid (1.0 eq), thiophene-2-boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Catalyst Preparation: In a separate vial, dissolve the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., PPh₃, 0.08 eq) in a portion of the solvent.

-

Reaction Initiation: Add the solvent system to the flask containing the reactants. Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Catalyst Addition: Introduce the catalyst solution to the reaction mixture under an inert atmosphere.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with 1M HCl to a pH of 2-3 to precipitate the product.

-

Purification: Filter the precipitate, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified this compound.

Applications in Drug Discovery and Materials Science

This compound serves as a crucial scaffold in medicinal chemistry due to the favorable pharmacological properties often associated with the thiophene nucleus. Thiophene and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

While direct biological data for this compound is limited in publicly available literature, its derivatives have been investigated as potential therapeutic agents. For instance, derivatives have been synthesized and evaluated for their anticancer activity against various cell lines.[2] The structural motif of a thiophene ring linked to an aromatic acid is a common feature in the design of enzyme inhibitors. Studies on related structures, such as 4-(thiazol-5-yl)benzoic acid derivatives, have shown potent inhibition of protein kinase CK2, highlighting the potential of this class of compounds in targeting specific biological pathways.[3]

The rigid, planar structure of this compound also makes it an attractive component in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in drug discovery and materials science. Its well-defined physicochemical properties, coupled with established synthetic routes, make it a readily accessible and versatile building block. The inherent biological potential of the thiophene moiety suggests that derivatives of this compound will continue to be promising candidates for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers to leverage the potential of this compound in their future work.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(Thiophen-2-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Thiophen-2-yl)benzoic acid is a bifunctional organic molecule incorporating both a thiophene and a benzoic acid moiety. This unique combination of a heteroaromatic ring and a carboxylic acid group imparts a range of physicochemical properties that are of significant interest in the fields of medicinal chemistry, materials science, and drug development. The thiophene ring, a common bioisostere of the benzene ring, can influence the molecule's biological activity and metabolic stability, while the benzoic acid group governs its acidity, solubility, and potential for salt formation. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential biological relevance.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These parameters are crucial for predicting its behavior in biological systems and for designing appropriate experimental and formulation strategies.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₂S | [1][2][3] |

| Molecular Weight | 204.25 g/mol | [1][2][3] |

| Appearance | Solid | [2] |

| Melting Point | 238-243 °C | [2] |

| Boiling Point (Predicted) | 372.8 ± 25.0 °C | [4][5] |

| pKa (Predicted) | 4.22 ± 0.10 | [4] |

| logP (XlogP, Predicted) | 3.3 | [1][6] |

| SMILES | O=C(O)c1ccc(cc1)c2cccs2 | [2][6] |

| InChI | 1S/C11H8O2S/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H,(H,12,13) | [2] |

| CAS Number | 29886-62-2 | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 13.11 (s, 1H, COOH), 8.63 (s, 1H), 8.12 (d, J = 8.0 Hz, 1H), 8.05 – 7.97 (m, 3H), 7.70 – 7.55 (m, 2H).

-

¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm): 172.67, 140.15, 137.36, 135.82, 134.50, 133.54, 133.39, 133.28, 132.87, 132.02, 130.38.

While specific experimental UV-Vis and FTIR spectra for this compound were not found in the literature, the expected characteristic absorptions can be inferred from the known spectra of benzoic acid and thiophene derivatives.

Expected UV-Vis Absorption

Based on the chromophores present (benzoic acid and thiophene), UV-Vis absorption maxima are expected in the regions of 230-250 nm and 270-290 nm. The exact wavelengths and molar absorptivities would need to be determined experimentally.

Expected Fourier-Transform Infrared (FTIR) Spectroscopy Peaks

-

O-H stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹.

-

C-H stretch (Aromatic): Peaks around 3100-3000 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp peak around 1700-1680 cm⁻¹.

-

C=C stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

C-O stretch (Carboxylic Acid): A peak in the 1320-1210 cm⁻¹ region.

-

Thiophene Ring Vibrations: Characteristic peaks related to the thiophene ring would also be present.

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These protocols can be adapted by researchers for this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH.

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., a methanol-water mixture) to ensure solubility.

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), while continuously monitoring the pH using a calibrated pH meter.

-

Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Caption: Workflow for solubility determination by the shake-flask method.

Methodology:

-

Sample Preparation: Add an excess of solid this compound to a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a period sufficient to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a key indicator of a compound's lipophilicity.

Caption: Workflow for logP determination by the shake-flask method.

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) with n-octanol.

-

Partitioning: Dissolve a known amount of this compound in one of the phases. Mix equal volumes of the n-octanol and aqueous phases and agitate until equilibrium is reached.

-

Phase Separation and Analysis: Separate the two immiscible layers by centrifugation. Determine the concentration of the compound in each phase using HPLC-UV.

-

Calculation: The logP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Biological and Drug Development Context

While no specific biological signaling pathways involving this compound have been definitively identified in the reviewed literature, its structural motifs suggest potential areas of biological activity.

-

Anti-inflammatory Potential: Derivatives of this compound have been investigated for their anti-inflammatory properties. For instance, some related compounds exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in inflammation.[4]

-

Anticancer Activity: Thiophene and benzoic acid derivatives have been explored as potential anticancer agents. Some studies have shown that certain 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid derivatives demonstrate significant anticancer activity by inducing apoptosis.[7]

-

Enzyme Inhibition: The structural similarity of the thiophene moiety to other aromatic systems found in enzyme substrates or inhibitors suggests that this compound could be a scaffold for developing inhibitors of various enzymes. For example, derivatives of 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a target in inflammation and cancer.[8]

The physicochemical properties outlined in this guide are critical for the progression of this compound or its derivatives in a drug discovery pipeline. For example, the pKa will determine its charge state in different physiological compartments, affecting its ability to cross cell membranes and interact with targets. The logP value is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. A balanced logP is often sought to ensure adequate membrane permeability without excessive accumulation in fatty tissues. The solubility of the compound is paramount for achieving sufficient concentrations for biological testing and for developing suitable formulations for in vivo studies.

Conclusion

This compound possesses a distinct set of physicochemical properties that make it a molecule of interest for further investigation in drug discovery and materials science. This technical guide has summarized the available data and provided detailed, adaptable protocols for the experimental determination of its key characteristics. While its specific biological targets and signaling pathways remain to be elucidated, its structural relationship to known bioactive molecules suggests that it is a promising scaffold for the development of novel therapeutic agents. Further research into its experimental properties and biological activities is warranted to fully explore its potential.

References

- 1. This compound | C11H8O2S | CID 736498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(噻吩-2-基)苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. Buy 4-[2-[Ethyl(thiophen-2-ylmethyl)amino]-2-oxoethyl]benzoic acid [smolecule.com]

- 5. Buy 4-[(Thiophen-2-ylformamido)methyl]benzoic acid (EVT-2989116) | 392716-12-0 [evitachem.com]

- 6. PubChemLite - this compound (C11H8O2S) [pubchemlite.lcsb.uni.lu]

- 7. preprints.org [preprints.org]

- 8. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

4-(Thiophen-2-yl)benzoic acid molecular structure and bonding

An In-depth Technical Guide on the Molecular Structure and Bonding of 4-(Thiophen-2-yl)benzoic Acid

Introduction

This compound, with the chemical formula C₁₁H₈O₂S, is a bifunctional organic compound that incorporates both a thiophene and a benzoic acid moiety.[1][2] This molecular scaffold is of significant interest to researchers in medicinal chemistry and materials science. Its structural rigidity, potential for hydrogen bonding, and the electronic properties endowed by the sulfur-containing heterocycle make it a valuable building block for the synthesis of novel pharmaceutical agents and functional organic materials.[3][4] This guide provides a detailed examination of its molecular structure, bonding characteristics, and the experimental protocols used for its characterization.

Molecular Structure and Bonding

The structure of this compound consists of a benzoic acid ring system where the hydrogen atom at the para-position (position 4) is substituted with a thiophene ring linked at its 2-position.

-

Planarity and Conformation : The molecule is composed of two aromatic rings, thiophene and benzene, connected by a single carbon-carbon bond. While both rings are individually planar, free rotation can occur around the interconnecting C-C bond. The overall conformation of the molecule is determined by the dihedral angle between the planes of the two rings. This angle results from a balance between two opposing factors:

-

Electronic Effects : Conjugation between the π-electron systems of the two rings favors a planar conformation to maximize orbital overlap.

-

Steric Effects : Repulsion between the ortho-hydrogens on the benzene ring and the hydrogen at the 3-position of the thiophene ring introduces steric strain, which favors a twisted, non-planar conformation.

-

-

Bonding Characteristics :

-

Thiophene Ring : This five-membered aromatic heterocycle contains four carbon atoms and one sulfur atom. The bonding involves delocalized π-electrons across the ring, which imparts aromatic stability. The C-S bond is a key feature, influencing the ring's electronic properties.

-

Benzene Ring : A stable six-membered aromatic carbocycle with a delocalized π-system.

-

Carboxylic Acid Group : This functional group (-COOH) is attached to the benzene ring. It is characterized by a carbon-oxygen double bond (C=O) and a carbon-oxygen single bond (C-OH). The acidic proton of the hydroxyl group allows the molecule to participate in hydrogen bonding, often leading to the formation of hydrogen-bonded dimers in the solid state, a common feature for carboxylic acids.[6][7]

-

Data Presentation

Quantitative data for this compound is summarized in the following tables.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₈O₂S | [2] |

| Molecular Weight | 204.25 g/mol | |

| CAS Number | 29886-62-2 | |

| Appearance | Solid | |

| Melting Point | 238-243 °C | |

| SMILES | C1=CSC(=C1)C2=CC=C(C=C2)C(=O)O | [1] |

| InChIKey | CVDUBQJEQNRCIZ-UHFFFAOYSA-N |[2] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

|---|---|---|

| ¹H NMR | (400 MHz, DMSO-d₆) δ 13.11 (s, 1H, -COOH), 8.63 (s, 1H), 8.12 (d, J = 8.0 Hz, 1H), 8.05 – 7.97 (m, 3H), 7.70 – 7.55 (m, 2H) | [8] |

| ¹³C NMR | (101 MHz, DMSO-d₆) δ 172.67, 140.15, 137.36, 135.82, 134.50, 133.54, 133.39, 133.28, 132.87, 132.02, 130.38 | [8] |

| IR (Infrared) | Characteristic absorptions expected: ~3300-2500 cm⁻¹ (O-H stretch, broad, carboxylic acid), ~1700-1680 cm⁻¹ (C=O stretch, carboxylic acid), ~1600-1450 cm⁻¹ (C=C aromatic stretch) | [6][7] |

| Mass Spectrometry | Monoisotopic Mass: 204.0245 Da. Predicted [M+H]⁺ m/z: 205.03178 |[1] |

Experimental Protocols

Synthesis

The synthesis of this compound typically involves a cross-coupling reaction, such as a Suzuki-Miyaura coupling. This method is highly efficient for forming carbon-carbon bonds between aromatic rings.[3]

Protocol: Suzuki-Miyaura Coupling

-

Reactants : 4-Carboxyphenylboronic acid and 2-bromothiophene are used as the coupling partners.

-

Catalyst : A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is employed.

-

Base and Solvent : A base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required. The reaction is run in a solvent mixture, such as toluene/ethanol/water or dioxane/water.

-

Procedure : a. To a reaction flask purged with an inert gas (e.g., argon or nitrogen), add 4-carboxyphenylboronic acid, 2-bromothiophene, the palladium catalyst, and the solvent system. b. Add the aqueous base solution to the mixture. c. Heat the reaction mixture under reflux (typically 80-100 °C) with stirring for several hours (e.g., 12-24 hours). d. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification : a. After the reaction is complete, cool the mixture to room temperature. b. Acidify the aqueous layer with an acid like HCl to precipitate the product. c. Filter the resulting solid, wash it with water, and then with a non-polar solvent like hexane to remove impurities. d. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective : To confirm the chemical structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

-

Methodology :

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz).

-

Process the data to identify chemical shifts (δ), coupling constants (J), and integration values, which are then correlated to the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective : To identify the key functional groups present in the molecule.

-

Methodology :

-

Prepare a sample by mixing a small amount of the compound with dry potassium bromide (KBr) and pressing it into a thin pellet. Alternatively, a thin film or a solution can be used.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands corresponding to the O-H and C=O groups of the carboxylic acid and the C=C bonds of the aromatic rings.[9]

-

Mass Spectrometry (MS)

-

Objective : To determine the molecular weight and confirm the elemental composition.

-

Methodology :

-

Introduce a small amount of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare its mass-to-charge ratio (m/z) with the calculated molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula.

-

X-Ray Crystallography

-

Objective : To determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and the dihedral angle between the rings.[10][11]

-

Methodology :

-

Grow single crystals of the compound, which is often the most challenging step. This is typically achieved by slow evaporation of a saturated solution or by vapor diffusion.

-

Mount a suitable crystal on a goniometer.

-

Collect X-ray diffraction data at a controlled temperature (often 100 K) using a diffractometer, frequently at a synchrotron source for high resolution.[12]

-

Process the diffraction data and solve the crystal structure using specialized software to generate a three-dimensional model of the molecule.

-

Visualizations

Caption: Molecular structure of this compound.

Caption: General workflow for Suzuki-Miyaura coupling synthesis.

Caption: Workflow for the analytical characterization of the compound.

References

- 1. PubChemLite - this compound (C11H8O2S) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C11H8O2S | CID 736498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 4-[(Thiophen-2-ylformamido)methyl]benzoic acid (EVT-2989116) | 392716-12-0 [evitachem.com]

- 4. CAS 46496-80-4: 2-(thiophen-2-ylcarbonyl)benzoic acid [cymitquimica.com]

- 5. 4-(2-Thienylmethyleneamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. znaturforsch.com [znaturforsch.com]

- 10. hitgen.com [hitgen.com]

- 11. researchgate.net [researchgate.net]

- 12. X-ray crystal structure of a designed rigidified imaging scaffold in the ligand-free conformation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-(Thiophen-2-yl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-(Thiophen-2-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these characterization techniques.

Core Spectroscopic Data

The structural integrity and purity of this compound can be confirmed through a combination of spectroscopic methods. The data presented herein has been compiled from various sources to provide a comprehensive analytical profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.13 | d, J = 2.0 Hz | 1H | Thiophene-H |

| 7.98 | dd, J = 8.4, 2.0 Hz | 1H | Thiophene-H |

| 7.75 | d, J = 8.4 Hz | 1H | Thiophene-H |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 164.8 | C=O (Carboxylic Acid) |

| 136.7 | Aromatic C |

| 132.2 | Aromatic C |

| 131.4 | Aromatic C |

| 131.0 | Aromatic C |

| 130.9 | Aromatic C |

| 129.3 | Aromatic C |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| ~3100 | C-H (Aromatic/Thiophene) | Stretching |

| 1700-1680 | C=O (Carboxylic Acid) | Stretching |

| 1600-1450 | C=C (Aromatic/Thiophene) | Stretching |

| ~1300 | C-O (Carboxylic Acid) | Stretching |

| ~850-700 | C-H (Aromatic/Thiophene) | Out-of-plane Bending |

| ~750-650 | C-S (Thiophene) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition. The molecular formula for this compound is C₁₁H₈O₂S, with a molecular weight of 204.25 g/mol .[1][2]

Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 205.03178 |

| [M+Na]⁺ | 227.01372 |

| [M-H]⁻ | 203.01722 |

| [M+NH₄]⁺ | 222.05832 |

| [M+K]⁺ | 242.98766 |

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is prepared by dissolving approximately 5-10 mg of this compound in a deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). For ¹³C NMR, a proton-decoupled sequence is generally used to simplify the spectrum.

Infrared (IR) Spectroscopy

FT-IR spectra of solid samples like this compound are often obtained using the KBr pellet method. A small amount of the finely ground sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra can be acquired using various ionization techniques, with electrospray ionization (ESI) being common for this type of molecule. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL) and then introduced into the mass spectrometer. The instrument analyzes the mass-to-charge ratio of the resulting ions, providing the molecular weight and fragmentation pattern of the compound.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(Thiophen-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(Thiophen-2-yl)benzoic acid. The unambiguous structural elucidation of this compound is critical for its application in medicinal chemistry and materials science. This document outlines the spectral data, provides a detailed interpretation, and includes a standard experimental protocol for data acquisition.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering scheme used for the assignment of NMR signals.

An In-depth Technical Guide to the Crystal Structure of 4-(Thiophen-2-yl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the crystal structures of 4-(thiophen-2-yl)benzoic acid and its derivatives. Through a comparative analysis of crystallographic data, this document aims to elucidate the key structural features, intermolecular interactions, and packing motifs that govern the solid-state architecture of this class of compounds. The insights presented are valuable for researchers in the fields of medicinal chemistry, materials science, and drug development, where a thorough understanding of molecular conformation and supramolecular assembly is crucial for the rational design of new molecules with desired properties.

Core Molecular Structure and Isomerism

The fundamental scaffold of the compounds discussed in this guide is this compound, which consists of a benzoic acid moiety linked to a thiophene ring at the 4-position of the phenyl group. The linkage is through the 2-position of the thiophene ring. The inherent aromaticity and the presence of heteroatoms and functional groups in this core structure give rise to a rich variety of intermolecular interactions that dictate the crystal packing. Isomers such as 2-(thiophen-2-yl)benzoic acid and 3-(thiophen-2-yl)benzoic acid also exist, and their varied substitution patterns can significantly influence their solid-state properties.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for selected derivatives of thiophene-containing carboxylic acids. This comparative data highlights the influence of molecular modifications on the crystal lattice.

Table 1: Crystallographic Data for 4-(2-Thienylmethyleneamino)benzoic Acid [1]

| Parameter | Value |

| Chemical Formula | C₁₂H₉NO₂S |

| Molecular Weight | 231.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8801(3) |

| b (Å) | 10.0849(11) |

| c (Å) | 27.380(3) |

| β (°) | 93.185(1) |

| Volume (ų) | 1069.74(18) |

| Z | 4 |

| Temperature (K) | 298 |

| Radiation | Mo Kα |

Table 2: Key Structural Features of Selected Thiophene Carboxylic Acid Derivatives

| Compound | Dihedral Angle (Thiophene-Phenyl) (°) | Key Intermolecular Interactions |

| 4-(2-Thienylmethyleneamino)benzoic acid[1] | 41.91(8) | O-H···O and C-H···O hydrogen bonds |

| (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid | 62.45(8) and 63.1(5) (disordered) | Intramolecular O-H···O hydrogen bond, C-H···O hydrogen bonds |

| 5-fluoro cytosinium 3-chlorothiophene-2-carboxylate | - | N-H···O, C-H···Cl, F···π, and Cl···π interactions[2] |

| 5,5'-Dimethyl-2,2'-bipyridinium thiophene-2,5-dicarboxylate-thiophene-2,5-dicarboxylic acid | - | N-H···O, O-H···O, C-H···O, C-H···π, and π···π interactions[2] |

Analysis of Supramolecular Architectures

The crystal packing of this compound derivatives is predominantly governed by a combination of hydrogen bonding, π-π stacking, and other weak intermolecular interactions.

In the case of 4-(2-Thienylmethyleneamino)benzoic acid , the crystal structure is stabilized by intermolecular O-H···O and C-H···O hydrogen bonds, which form a two-dimensional network.[1] The dihedral angle of 41.91(8)° between the benzene and thiophene rings indicates a non-planar conformation in the solid state.[1]

For (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid , a notable feature is the presence of an intramolecular O-H···O hydrogen bond, which leads to the formation of an S(7) ring motif. The crystal packing is further directed by intermolecular C-H···O hydrogen bonds, creating C(8) chains. A Hirshfeld surface analysis of this compound revealed the prevalence of H···H, O···H, and C···H contacts, indicating the importance of van der Waals forces in the overall packing. The thiophene ring in this structure was found to be disordered over two positions.

The study of salts of thiophene carboxylic acids with nitrogenous bases reveals the formation of robust supramolecular synthons. For instance, in 5-fluoro cytosinium 3-chlorothiophene-2-carboxylate , an R2(8) supramolecular heterosynthon is observed, with additional stabilization from C-H···Cl, F···π, and Cl···π interactions.[2] In the co-crystal of 5,5'-Dimethyl-2,2'-bipyridinium thiophene-2,5-dicarboxylate with thiophene-2,5-dicarboxylic acid, a complex network of N-H···O, O-H···O, and C-H···O hydrogen bonds, along with C-H···π and π···π stacking interactions, dictates the supramolecular assembly.[2]

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to this class of compounds involves the Suzuki coupling reaction between a thiophene-2-boronic acid and a 4-halobenzoic acid derivative.

Synthesis of 4-(2-Thienylmethyleneamino)benzoic acid[1]

A mixture of 4-aminobenzoic acid (10 mmol) and thiophene-2-carbaldehyde (10 mmol) in 20 ml of ethanol was stirred in a 50 ml flask for 3 hours at 303 K. The resulting mixture was then recrystallized from ethanol to afford the title compound as a red crystalline solid.[1]

Synthesis of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid

A mixture of N-(thiophen-2-ylmethyl)aniline (1.89 g, 10 mmol) and maleic anhydride (0.98 g, 10 mmol) in dichloromethane (20 ml) was stirred at room temperature for 30 minutes. The resulting precipitate was filtered, washed with dichloromethane, and dried under vacuum to yield the final product.

Single-Crystal X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

Data collection is performed on a suitable single-crystal X-ray diffractometer, often equipped with a CCD area detector and using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. The structure is typically solved by direct methods and refined by full-matrix least-squares on F².

Conclusion

The crystal structures of this compound derivatives are dictated by a delicate interplay of hydrogen bonding, π-π stacking, and other non-covalent interactions. The conformational flexibility of the thiophene-phenyl linkage allows for a variety of dihedral angles in the solid state, which, along with the specific substitution patterns, influences the overall supramolecular architecture. A thorough understanding of these structural principles is essential for the targeted design of new materials and pharmaceutical compounds based on the this compound scaffold. Further systematic studies on a wider range of derivatives are necessary to establish more detailed structure-property relationships.

References

An In-depth Technical Guide to the Electronic and Photophysical Properties of 4-(Thiophen-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Thiophen-2-yl)benzoic acid is a bifunctional organic molecule incorporating a thiophene ring, a known electron-rich aromatic system, and a benzoic acid moiety, which can act as an electron-withdrawing group and a versatile chemical handle. This unique combination of functionalities imparts interesting electronic and photophysical properties, making it a valuable building block in the design of novel materials for applications in organic electronics, photovoltaics, and as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the core electronic and photophysical characteristics of this compound, including its predicted absorption and emission properties, and frontier molecular orbital energies. Furthermore, this document outlines detailed experimental protocols for the characterization of these properties, enabling researchers to conduct their own investigations.

Predicted Electronic and Photophysical Properties

Data Presentation

The following tables summarize the predicted electronic and photophysical properties of this compound. These values are derived from computational models and should be considered as estimations.

Table 1: Predicted Photophysical Properties

| Property | Predicted Value | Method |

| Absorption Maximum (λ_max) | ~300 - 320 nm | TD-DFT |

| Emission Maximum (λ_em) | ~380 - 420 nm | TD-DFT |

| Fluorescence Quantum Yield (Φ_f) | Low to Moderate | Inferred from related thiophene derivatives |

| Stokes Shift | ~80 - 100 nm | Calculated from predicted λ_max and λ_em |

Table 2: Predicted Electronic Properties

| Property | Predicted Value (eV) | Method |

| Highest Occupied Molecular Orbital (HOMO) | ~ -6.0 to -6.5 eV | DFT |

| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -2.0 to -2.5 eV | DFT |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 eV | DFT |

Experimental Protocols

To facilitate further research and validation of the predicted properties, this section provides detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for determining the absorption spectrum of this compound.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable spectroscopic grade solvent (e.g., Dichloromethane, Acetonitrile) at a concentration of 1 mM. From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 1 µM to 50 µM.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Record the baseline of the instrument with the reference cuvette in both the sample and reference beams.

-

Measure the absorbance of each diluted solution from 200 nm to 800 nm.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

UV-Vis Spectroscopy Experimental Workflow

Fluorescence Spectroscopy

This protocol describes the determination of the fluorescence emission spectrum and the relative fluorescence quantum yield.

Methodology:

-

Solution Preparation: Prepare a series of solutions of this compound and a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Measurement:

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Record the fluorescence emission spectrum of each solution, exciting at the wavelength of maximum absorption.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for both the sample and the standard.

-

Calculate the fluorescence quantum yield (Φ_f) using the following equation: Φ_f(sample) = Φ_f(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Fluorescence Quantum Yield Determination Workflow

Cyclic Voltammetry

This protocol is for determining the HOMO and LUMO energy levels of this compound.

Methodology:

-

Electrolyte Solution Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed solvent (e.g., acetonitrile or dichloromethane).

-

Instrumentation: Use a three-electrode electrochemical cell setup with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), connected to a potentiostat.

-

Measurement:

-

Dissolve a small amount of this compound in the electrolyte solution.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Perform a cyclic voltammetry scan over a potential range that covers the expected oxidation and reduction events.

-

Record the voltammogram, which plots current versus potential.

-

Calibrate the potential scale using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.

-

-

Data Analysis:

-

Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas: E_HOMO = - (E_ox vs Fc/Fc⁺ + 4.8) eV E_LUMO = - (E_red vs Fc/Fc⁺ + 4.8) eV

-

Cyclic Voltammetry Experimental Workflow

Signaling Pathways and Logical Relationships

The electronic properties of this compound are governed by the interplay between the electron-donating thiophene ring and the electron-withdrawing benzoic acid group. This donor-acceptor character influences the intramolecular charge transfer (ICT) upon photoexcitation, which is a key factor in its photophysical behavior.

Intramolecular Charge Transfer Pathway

Conclusion

This compound presents a promising molecular scaffold with tunable electronic and photophysical properties. The computational predictions outlined in this guide offer a solid foundation for understanding its behavior, while the detailed experimental protocols provide the necessary tools for empirical validation and further exploration. This information is intended to empower researchers in the fields of materials science and drug development to harness the potential of this versatile compound in their future work.

In-depth Technical Guide: Solubility Profile of 4-(Thiophen-2-yl)benzoic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 4-(Thiophen-2-yl)benzoic acid in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound in various organic solvents is not publicly available at the time of this publication. This document, therefore, serves as a foundational guide by providing the known physicochemical properties of the compound and outlining a detailed, generalized experimental protocol for determining its solubility. Furthermore, it includes a visual representation of the experimental workflow and discusses relevant thermodynamic models that can be applied to analyze and predict solubility. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to conduct their own solubility studies for this compound of interest.

Introduction

This compound is a bifunctional organic compound containing both a thiophene ring and a benzoic acid moiety. Its structural features make it a potential building block in medicinal chemistry and materials science. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug development and other industrial processes. Solubility data is fundamental for designing crystallization processes, selecting appropriate reaction media, and developing analytical methods.

This guide provides a summary of the available physicochemical data for this compound and presents a standard methodology for researchers to determine its solubility profile.

Physicochemical Properties of this compound

While specific solubility data is scarce, the fundamental physicochemical properties of this compound have been characterized. These properties are essential for any subsequent experimental solubility determination and for the application of thermodynamic models.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₂S | PubChem[1] |

| Molecular Weight | 204.25 g/mol | Sigma-Aldrich[2], PubChem[1] |

| Appearance | Solid | Sigma-Aldrich[2] |

| Melting Point | 238-243 °C | Sigma-Aldrich[2] |

| InChI | 1S/C11H8O2S/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H,(H,12,13) | Sigma-Aldrich[2] |

| InChIKey | CVDUBQJEQNRCIZ-UHFFFAOYSA-N | Sigma-Aldrich[2] |

| SMILES | OC(=O)c1ccc(cc1)-c2cccs2 | Sigma-Aldrich[2] |

| CAS Number | 29886-62-2 | Sigma-Aldrich[2] |

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of a crystalline solid such as this compound in organic solvents. This method is based on the widely used isothermal equilibrium method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Vials or test tubes with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant. A typical duration is 24-72 hours.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation upon cooling.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Analysis:

-

Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at the λmax, or HPLC with a suitable standard curve).

-

-

Data Calculation:

-

Calculate the solubility of this compound in the solvent at the given temperature, typically expressed in mg/mL, g/L, or mol/L.

-

Experimental Workflow Diagram

References

An In-depth Technical Guide to the Discovery and History of 4-(Thiophen-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Thiophen-2-yl)benzoic acid is a versatile bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a thiophene ring linked to a benzoic acid moiety, provides a unique scaffold for the development of novel therapeutic agents and functional materials. This technical guide delves into the discovery and history of this compound, presenting a comprehensive overview of its synthesis, characterization, and early applications. Detailed experimental protocols from seminal publications are provided, alongside a quantitative summary of its key physicochemical properties.

Introduction

The confluence of aromatic and heteroaromatic chemistry has long been a fertile ground for the discovery of molecules with significant biological and material properties. Within this landscape, this compound stands out as a noteworthy example. The juxtaposition of the electron-rich thiophene ring and the electron-withdrawing benzoic acid group creates a molecule with distinct electronic and structural characteristics, making it an attractive building block in organic synthesis. This guide aims to provide a thorough historical and technical account of this important compound.

Discovery and Early Synthesis

While the precise moment of the first synthesis of this compound is not definitively documented in a single, seminal publication, its conceptualization lies at the intersection of established synthetic methodologies for creating biaryl linkages. The early 20th century saw the development of several key reactions capable of coupling aromatic rings.

One of the earliest potential routes to compounds of this nature was the Gomberg-Bachmann reaction , first reported in 1924. This reaction involves the base-induced coupling of an aryl diazonium salt with another aromatic compound.

A more modern and efficient approach to the synthesis of this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction . Developed in the late 1970s, this palladium-catalyzed reaction between an organoboron compound and an organohalide has become a cornerstone of modern organic synthesis due to its high yields and broad functional group tolerance.

While a specific "discovery" paper for this compound itself is elusive in early literature, its preparation is implicitly enabled by these foundational synthetic methods. The compound likely emerged from systematic explorations of biaryl chemistry, with its formal characterization and reporting appearing in various contexts as synthetic methodologies became more robust and the interest in thiophene-containing molecules grew.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These data are essential for its application in experimental research and development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₂S | --INVALID-LINK-- |

| Molecular Weight | 204.25 g/mol | --INVALID-LINK-- |

| CAS Number | 29886-62-2 | --INVALID-LINK-- |

| Melting Point | 238-243 °C | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| InChI Key | CVDUBQJEQNRCIZ-UHFFFAOYSA-N | --INVALID-LINK-- |

| SMILES | O=C(O)c1ccc(cc1)c2cccs2 | --INVALID-LINK-- |

Experimental Protocols

Given the absence of a single, definitive "first synthesis" publication, this section provides detailed experimental protocols for the two most logical and historically relevant synthetic routes to this compound.

Synthesis via Gomberg-Bachmann Reaction (Hypothetical Protocol)

This protocol is a representative example of how this compound could have been synthesized using the Gomberg-Bachmann reaction.

Materials:

-

4-Aminobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Thiophene

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

Procedure:

-

Diazotization of 4-Aminobenzoic Acid: A solution of 4-aminobenzoic acid in dilute hydrochloric acid is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise with constant stirring, maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Gomberg-Bachmann Coupling: Thiophene is added to the freshly prepared diazonium salt solution. A solution of sodium hydroxide is then added slowly to make the reaction mixture basic (pH > 8), promoting the coupling reaction. The mixture is stirred vigorously at room temperature for several hours.

-

Work-up and Purification: The reaction mixture is extracted with diethyl ether. The aqueous layer is acidified with concentrated hydrochloric acid to precipitate the crude this compound. The precipitate is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent such as ethanol/water to yield the purified product.

Synthesis via Suzuki-Miyaura Cross-Coupling (Modern Protocol)

This protocol represents a modern and efficient method for the synthesis of this compound.

Materials:

-

4-Bromobenzoic acid

-

Thiophene-2-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask, 4-bromobenzoic acid, thiophene-2-boronic acid, potassium carbonate, and triphenylphosphine are combined. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst Addition and Reaction: Degassed 1,4-dioxane and water are added to the flask, followed by the addition of palladium(II) acetate. The reaction mixture is heated to reflux (approximately 90-100 °C) and stirred for 12-24 hours, with the progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and the organic solvent is removed under reduced pressure. The residue is taken up in water and acidified with 1M HCl to precipitate the product. The solid is collected by filtration, washed with water, and then dissolved in ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by recrystallization or column chromatography to afford pure this compound.

Early Applications and Subsequent Developments

Initial interest in this compound and its derivatives likely stemmed from the broader exploration of thiophene-containing compounds for their potential biological activities. Thiophene is a well-known bioisostere of the benzene ring, and its incorporation into molecules can significantly modulate their pharmacological properties.

In subsequent decades, derivatives of this compound have been investigated for a wide range of applications, including:

-

Antimicrobial agents: The thiophene and benzoic acid moieties are present in various antimicrobial compounds.

-

Anti-inflammatory drugs: The structural motif is found in molecules with anti-inflammatory properties.

-

Anticancer agents: More recent research has explored derivatives of this compound for their potential as anticancer therapeutics.

-

Materials Science: The rigid, conjugated structure of the molecule makes it a candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

This compound, while lacking a single, celebrated moment of discovery, has emerged as a significant molecule in synthetic and medicinal chemistry. Its history is intertwined with the development of powerful cross-coupling reactions that have revolutionized the way chemists construct complex molecules. The foundational understanding of its synthesis and properties has paved the way for its use as a versatile scaffold in the ongoing quest for novel therapeutics and advanced materials. This guide provides a historical and technical foundation for researchers and scientists working with this important compound.

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-(Thiophen-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Thiophen-2-yl)benzoic acid is a bifunctional organic compound incorporating both a thiophene and a benzoic acid moiety. Its structural characteristics make it a compound of interest in medicinal chemistry and materials science. Understanding the thermal stability and decomposition profile of this compound is crucial for its handling, storage, processing, and application in various fields, including drug development, where thermal processing steps are common. This guide provides an overview of the known thermal properties and outlines the standard methodologies for a comprehensive thermal analysis of this compound.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈O₂S | [1] |

| Molecular Weight | 204.25 g/mol | [1] |

| Melting Point | 238-243 °C | |

| Appearance | Solid |

Thermal Stability and Decomposition Analysis

Detailed experimental data on the thermal decomposition of this compound is not extensively available in public literature. However, based on the analysis of similar aromatic carboxylic acids, a general profile of its thermal behavior can be anticipated. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocols

Below are detailed, representative experimental protocols for determining the thermal stability of a solid organic compound like this compound.

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Methodology:

-

An accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).

-

The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, flowing at a constant rate (e.g., 20 mL/min) to prevent oxidative decomposition.

-

The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve plots percentage weight loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, heat of fusion, and to detect any other thermal events such as phase transitions or exothermic decomposition.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Methodology:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

The sample and reference pans are heated from a sub-ambient temperature (e.g., 0 °C) to a temperature above the melting point (e.g., 260 °C) at a controlled, linear heating rate (e.g., 10 °C/min).

-

The analysis is performed under an inert nitrogen atmosphere.

-

The DSC thermogram is recorded, plotting the heat flow as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) are identified by peaks in the thermogram.

-

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound.

Caption: Workflow for Thermal Stability Analysis.

Expected Thermal Behavior

For this compound, the initial thermal event observed via DSC would be the endothermic melting transition in the range of 238-243 °C. TGA would likely show the onset of decomposition at a temperature significantly above its melting point. The decomposition of benzoic acid derivatives often proceeds via decarboxylation. The presence of the thiophene ring may influence the decomposition pathway and the thermal stability of the molecule.

While specific, publicly available data on the thermal decomposition of this compound is limited, its thermal stability can be thoroughly characterized using standard techniques such as TGA and DSC. The provided protocols offer a robust framework for such an analysis. The expected thermal profile includes melting followed by decomposition at higher temperatures. A comprehensive thermal analysis is indispensable for defining the safe handling and processing parameters for this compound in research and development settings.

References

4-(Thiophen-2-yl)benzoic acid safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 4-(Thiophen-2-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for this compound (CAS No: 29886-62-2). The information is compiled from available safety data resources and general best practices for handling aromatic carboxylic acids. This document is intended to supplement, not replace, a formal risk assessment and the guidance of a qualified safety professional.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards associated with this compound are acute oral toxicity, skin irritation, and serious eye irritation.[1]

GHS Classification:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈O₂S | [1] |

| Molecular Weight | 204.25 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 238-243 °C | |

| CAS Number | 29886-62-2 | [2][3] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE).

-

Minimize dust generation during handling.

-

Wash hands thoroughly after handling the compound.

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment (PPE) are essential for protecting laboratory personnel.

| Exposure Control | Recommended Measures |

| Engineering Controls | Use in a well-ventilated area. A chemical fume hood is recommended for all procedures that may generate dust. |

| Eye/Face Protection | Wear chemical safety goggles or glasses with side shields. |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected before use and changed if contaminated. |

| Respiratory Protection | For operations where dust may be generated and engineering controls are not sufficient, a NIOSH-approved N95 dust mask or higher-level respirator should be used. |

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately.

| Exposure Route | First Aid Procedure |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek medical attention immediately. |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists. |

| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: In case of fire, hazardous decomposition products such as carbon oxides and sulfur oxides may be produced.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust and contact with the substance. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Methods for Cleaning Up: Carefully sweep up the spilled solid material, avoiding dust generation. Place in a suitable, labeled container for disposal. Clean the spill area with a wet cloth or paper towels to remove any remaining residue.

Experimental Protocols

Visualizations

Caption: Safe handling workflow for this compound.

Caption: Relationship between hazards and recommended PPE.

References

Methodological & Application

Application Note: Synthesis of 4-(Thiophen-2-yl)benzoic acid via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(Thiophen-2-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromobenzoic acid and thiophene-2-boronic acid. This method is renowned for its high efficiency, mild reaction conditions, and broad functional group tolerance.[1][2] This application note outlines the reaction mechanism, optimized conditions, a step-by-step experimental protocol, and purification techniques.

Introduction

Biaryl scaffolds, particularly those incorporating heterocyclic moieties like thiophene, are prevalent in many pharmacologically active compounds.[3][4] this compound serves as a key intermediate for the development of novel therapeutics and functional organic materials. The Suzuki-Miyaura coupling is a powerful and versatile carbon-carbon bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with an organic halide.[5][6] Its reliability, operational simplicity, and the commercial availability of diverse starting materials make it an indispensable tool in modern organic synthesis.[2][6] This protocol details a robust procedure for the synthesis of this compound, suitable for laboratory and process chemistry applications.

General Reaction Scheme:

Key Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, base, and solvent system.

-

Palladium Catalyst: Various palladium sources can be used, including palladium on carbon (Pd/C), palladium(II) acetate (Pd(OAc)₂), and pre-formed palladium complexes. Ligand-free catalysts like Pd/C offer advantages in terms of cost, ease of removal by filtration, and greener reaction conditions.[7] For more challenging substrates, catalysts incorporating electron-rich, bulky phosphine ligands such as XPhos or P(t-Bu)₃ can significantly improve reaction rates and yields.[8][9][10]

-

Base: An inorganic base is crucial for the transmetalation step of the catalytic cycle.[1] Common choices include potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄).[1][7][11] The base activates the organoboron species, facilitating the transfer of the organic group to the palladium center.[1]

-

Solvent: The solvent system must be capable of dissolving both the organic substrates and the inorganic base to some extent. Mixed aqueous-organic solvents are frequently employed.[12] A mixture of ethanol and water is an effective and environmentally benign choice that works well with a Pd/C catalyst.[7] Other common solvents include toluene, n-butanol, and dioxane.[1][11]

Data Presentation

Table 1: Comparison of Representative Suzuki-Miyaura Reaction Conditions

| Parameter | Condition A | Condition B | Condition C | Reference |

| Aryl Halide | 4-Bromobenzoic acid | Aryl Bromide | Aryl Chloride | [7], |

| Boronic Acid | Phenylboronic acid | Thiophen-2-ylboronic acid | Heteroaryl boronic acid | ,,[11] |

| Catalyst | Pd/C (ligand-free) | Pd(OAc)₂ / XPhos | Pd₂(dba)₃ / Ligand 1 | ,,[11] |

| Base | K₂CO₃ | K₃PO₄ | K₃PO₄ | ,[11] |

| Solvent | Ethanol / Water | n-Butanol | n-Butanol | [7],[11] |

| Temperature | Room Temperature | 100 °C | 100-120 °C | [7],[11] |

| Yield | High | >95% | Good to Excellent | [7],[8],[11] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [13] |

| Synonym | 4-(2-Thienyl)benzoic acid | |

| CAS Number | 29886-62-2 | [13] |

| Molecular Formula | C₁₁H₈O₂S | [14][15] |

| Molecular Weight | 204.25 g/mol | [13] |

| Appearance | Solid | |

| Melting Point | 238-243 °C |

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Standard experimental workflow for the Suzuki-Miyaura synthesis.

Experimental Protocol

This protocol describes a general method for the synthesis of this compound on a 5 mmol scale.

Materials and Reagents:

-

4-Bromobenzoic acid (1.00 g, 5.0 mmol, 1.0 equiv)

-

Thiophene-2-boronic acid (0.77 g, 6.0 mmol, 1.2 equiv)

-

Potassium carbonate (K₂CO₃) (1.38 g, 10.0 mmol, 2.0 equiv)

-

10% Palladium on carbon (Pd/C) (53 mg, 0.05 mmol, 1 mol%)

-

Ethanol (20 mL)

-

Deionized water (20 mL)

-

Hydrochloric acid (1 M)

-